molecular formula C10H19ClN2O B1525005 1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride CAS No. 1311315-40-8

1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride

Cat. No. B1525005
M. Wt: 218.72 g/mol
InChI Key: UKDMCWOWHFUSGH-UHFFFAOYSA-N
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Description

1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride is a chemical compound with the empirical formula C11H20N2O . It is related to 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one and 1-(Piperidin-4-ylmethyl)pyridin-2 (1H)-one hydrochloride .


Physical And Chemical Properties Analysis

1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride has a molecular weight of 255.19 . It is a powder at room temperature . The InChI code is 1S/C10H18N2O.2ClH/c13-10-5-3-7-12 (10)8-9-4-1-2-6-11-9;;/h9,11H,1-8H2;2*1H .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : A novel method for the synthesis of a conformationally rigid diamine, important in medicinal chemistry, involving the compound of interest has been proposed. This method is more suitable for large-scale production, showing its importance in industrial applications (Smaliy et al., 2011).

  • Hydroaminomethylation Process : The hydroaminomethylation of 1-octene and piperidine, utilizing a pyrrole-substituted phosphine ligand, demonstrates high activities and selectivities. This indicates its potential application in chemical processes (Hamers et al., 2009).

  • Corrosion Inhibition : Mannich bases related to the compound of interest have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic environments, highlighting its application in materials science (Jeeva et al., 2015).

Biomedical and Pharmacological Research

  • Anticancer Activity : Research on the synthesis of piperazine-2,6-dione derivatives, including compounds related to 1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride, has shown promising anticancer activity, suggesting its potential application in the development of new anticancer drugs (Kumar et al., 2013).

  • Nitroxyl Radicals Development : Piperidine and pyrrolidine nitroxyl radicals, closely related to the compound of interest, have been recognized for their roles as antioxidants and in various other biomedical applications, indicating potential research avenues in medical science (Kinoshita et al., 2009).

Advanced Chemical Applications

  • Organometallic Chemistry : Studies on the molecular structures of compounds related to 1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride in the field of organometallic chemistry provide insights into structural correlations and potential applications in this domain (Mozzchukhin et al., 1991).

  • Optical Purity and Catalysis : The synthesis of optically pure derivatives involving structures related to 1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride demonstrates the compound's significance in stereoselective synthesis and catalysis (Ruano et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(piperidin-2-ylmethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10-5-3-7-12(10)8-9-4-1-2-6-11-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDMCWOWHFUSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride

CAS RN

1311315-40-8
Record name 2-Pyrrolidinone, 1-(2-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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